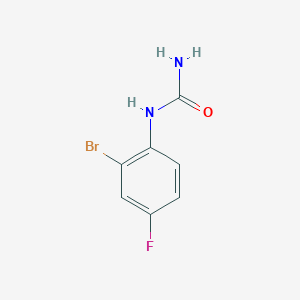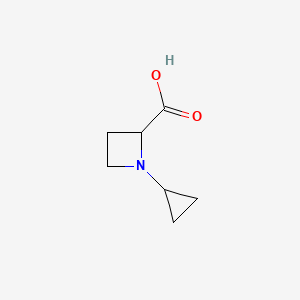![molecular formula C11H14Cl2N2O2S2 B3039474 2-(Pyridin-3-yl)-2-[(thien-2-yl)sulfonyl]ethylamine dihydrochloride CAS No. 1094394-78-1](/img/structure/B3039474.png)
2-(Pyridin-3-yl)-2-[(thien-2-yl)sulfonyl]ethylamine dihydrochloride
Vue d'ensemble
Description
The compound "2-(Pyridin-3-yl)-2-[(thien-2-yl)sulfonyl]ethylamine dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic methods that could be relevant to the synthesis and characterization of similar structures. For instance, the synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines involves stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, which could be a method applicable to synthesizing the pyridinyl component of the target compound .
Synthesis Analysis
The synthesis of related compounds involves stereospecific substitutions, which are described in the papers. For example, the reaction of optically pure 1-(2-pyridinyl)ethyl methanesulfonate with primary amines results in N-substituted 1-(2-pyridinyl)ethylamines with inversion of configuration . This method could potentially be adapted for the synthesis of the pyridinyl moiety in the target compound. Additionally, the synthesis of thieno[3, 2-b]pyrroles from 2-alkynyl pyrrolidines with elemental sulfur through oxidative cyclization could provide insights into the incorporation of sulfur-containing groups, such as the thienylsulfonyl group in the target compound .
Molecular Structure Analysis
The molecular structure of the target compound would likely involve a pyridinyl group attached to an ethylamine backbone, with a thienylsulfonyl substituent. The papers do not directly analyze this structure but provide information on related pyridinyl and thienyl compounds. The stereochemistry of the pyridinyl group is crucial, as the papers discuss the importance of chiral centers and their inversion during synthesis . The thienyl group's incorporation, as seen in the synthesis of thienopyrroles, would also be significant for the molecular structure .
Chemical Reactions Analysis
The papers describe various chemical reactions involving pyridinyl and thienyl groups. For example, the stereospecific substitution reactions with amines and the oxidative cyclization with elemental sulfur to form thienopyrroles are relevant to understanding how the target compound might react under similar conditions . These reactions could provide a basis for predicting the reactivity of the thienylsulfonyl and pyridinyl groups in the target compound.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of "2-(Pyridin-3-yl)-2-[(thien-2-yl)sulfonyl]ethylamine dihydrochloride," they do provide information on related compounds. For instance, the binding affinity of N-substituted pyridinyl compounds to sigma receptors indicates that the target compound might also interact with biological targets . The solubility, stability, and reactivity of the compound could be inferred from the properties of similar structures discussed in the papers.
Applications De Recherche Scientifique
Catalysis Applications
One study explored the electronic influence of the thienyl sulfur atom on the oligomerization of ethylene by cobalt(II) 6-(thienyl)-2-(imino)pyridine catalysis. The research found that the position of the sulfur atom in the thienyl group significantly affects the catalytic activity of the corresponding dihalide CoII complexes. Complexes with sulfur in the 3-position of the thienyl ring were selective for converting ethylene to 1-butene, while those with thien-2-yl groups produced C4−C14 α-olefins (Bianchini et al., 2007).
Anticancer Activities
Another area of research focused on the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents, utilizing derivatives as intermediates. The study reported moderate cytotoxicity of these compounds against MCF-7 breast cancer cell lines, highlighting the potential of derivatives in developing novel anticancer treatments (Redda & Gangapuram, 2007).
Synthesis of Biologically Active Compounds
Further research demonstrated the versatility of derivatives in synthesizing a wide range of compounds with potential biological activities. For instance, the microwave-assisted synthesis of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine highlighted the methodological advancements in accessing such derivatives efficiently. These compounds, due to their structural diversity, are investigated for various pharmacological properties, including antimicrobial and anticancer activities (Ankati & Biehl, 2010).
Crystal Structure Analysis
Research on pyrimethamine and aminopyrimidine derivatives, which are structurally related to the compound , has contributed to understanding the role of sulfonate and carboxylate interactions in drug design. The detailed analysis of crystal structures helps in elucidating the interactions crucial for the biological activity of these compounds, potentially guiding the synthesis of more effective therapeutic agents (Balasubramani et al., 2007).
Propriétés
IUPAC Name |
2-pyridin-3-yl-2-thiophen-2-ylsulfonylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2.2ClH/c12-7-10(9-3-1-5-13-8-9)17(14,15)11-4-2-6-16-11;;/h1-6,8,10H,7,12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJWQDUESQVCJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CN)S(=O)(=O)C2=CC=CS2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)-2-[(thien-2-yl)sulfonyl]ethylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



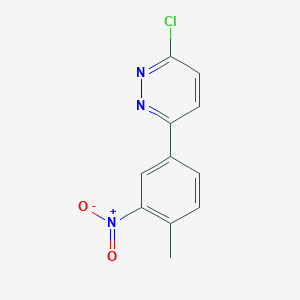

![4-[(3-Fluoropropyl)sulphonyl]toluene](/img/structure/B3039393.png)

![(-)-2-((1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl)thiazole-4-carboxylic acid ethyl ester](/img/structure/B3039397.png)
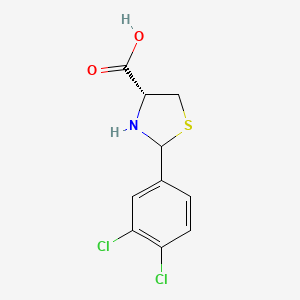
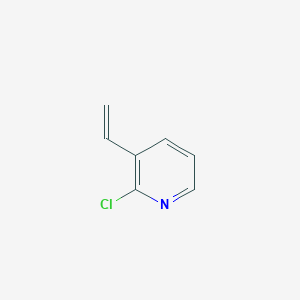
![4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B3039403.png)
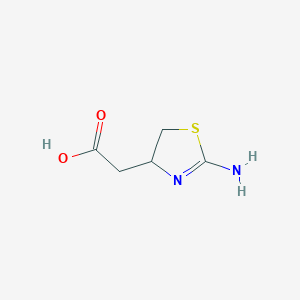
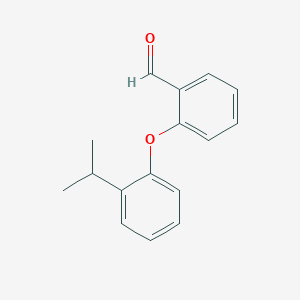
![5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B3039408.png)
